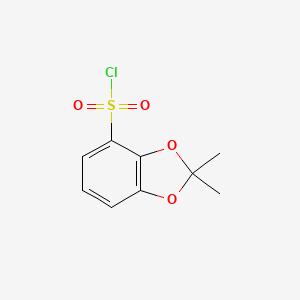
2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride is an organic compound with a unique structure that includes a benzodioxole ring substituted with a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride typically involves the sulfonation of 2,2-Dimethyl-2H-1,3-benzodioxole. This can be achieved by reacting the parent compound with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile to facilitate the nucleophilic attack.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mecanismo De Acción
The reactivity of 2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group can readily react with nucleophiles, leading to the formation of new covalent bonds. The benzodioxole ring provides stability to the molecule, allowing it to participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-benzodioxole: Lacks the sulfonyl chloride group and is less reactive.
2,2-Dimethyl-1,3-benzodioxole-4-acetic Acid Methyl Ester: Contains an ester group instead of a sulfonyl chloride group, leading to different reactivity and applications.
Uniqueness
The presence of the sulfonyl chloride group in 2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride makes it a versatile reagent in organic synthesis, capable of forming a wide range of derivatives through substitution reactions. This distinguishes it from other benzodioxole derivatives that lack this functional group.
Propiedades
Número CAS |
87473-85-6 |
|---|---|
Fórmula molecular |
C9H9ClO4S |
Peso molecular |
248.68 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,3-benzodioxole-4-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S/c1-9(2)13-6-4-3-5-7(8(6)14-9)15(10,11)12/h3-5H,1-2H3 |
Clave InChI |
KWJYHWCWNRJNMH-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=C(O1)C(=CC=C2)S(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)
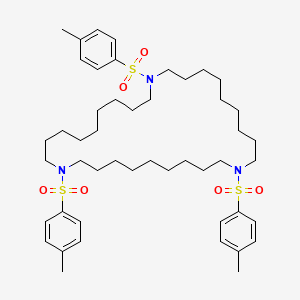


![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
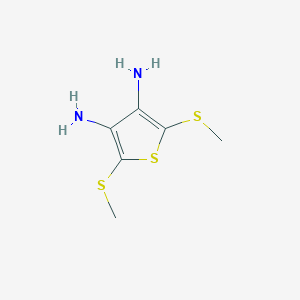
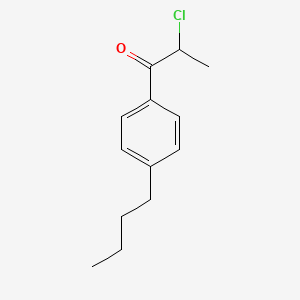


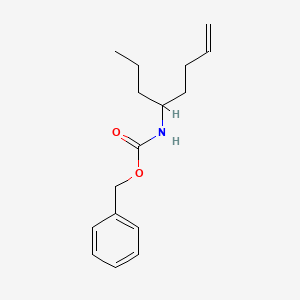
![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)
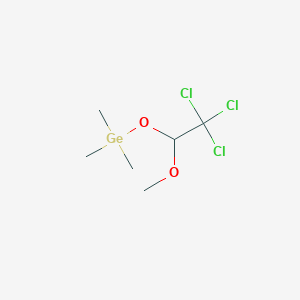
![Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate](/img/structure/B14386311.png)
